molecular formula C7H11NO2 B8631510 Ethyl 2-(prop-2-YN-1-ylamino)acetate

Ethyl 2-(prop-2-YN-1-ylamino)acetate

Cat. No.: B8631510
M. Wt: 141.17 g/mol
InChI Key: BNDZNKDOPHTAFQ-UHFFFAOYSA-N
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Description

Ethyl 2-(prop-2-yn-1-ylamino)acetate (CAS: Not explicitly provided) is an organic compound characterized by an ethyl ester group and a propargylamine (prop-2-yn-1-ylamino) substituent. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 157.17 g/mol. The compound serves as a versatile intermediate in synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles such as imidazolidine-2,4-diones and tetrahydropyridine derivatives . Key synthetic applications include microwave-assisted cyclization reactions and amination methodologies, where its propargylamine moiety enables efficient coupling with carbamates or urea derivatives .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

ethyl 2-(prop-2-ynylamino)acetate

InChI

InChI=1S/C7H11NO2/c1-3-5-8-6-7(9)10-4-2/h1,8H,4-6H2,2H3

InChI Key

BNDZNKDOPHTAFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCC#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with Ethyl 2-(prop-2-yn-1-ylamino)acetate, enabling direct comparisons of reactivity, synthetic utility, and physicochemical properties:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound (Target) Ethyl ester, propargylamine C₇H₁₁NO₂ 157.17 Precursor for imidazolidine-diones and tetrahydropyridines via microwave/thermal cyclization
Ethyl 2-(1-Acetyl-5-(prop-2-yn-1-ylamino)-1,2,5,6-tetrahydropyridin-2-yl)acetate (21) Ethyl ester, propargylamine, acetyl, tetrahydropyridine C₁₄H₂₀N₂O₃ 264.32 Demonstrates sensitivity to elimination; synthesized in 26% yield with diastereomeric ratio (dr) 7:3
3-Methoxy-1-(prop-2-yn-1-yl)imidazolidine-2,4-dione Imidazolidine-dione, propargylamine, methoxy C₇H₈N₂O₃ 170.15 High-yield (>99%) microwave synthesis from target compound; used in amination methodologies
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Ethyl ester, benzofuran, sulfinyl, bromo C₁₄H₁₅BrO₄S 375.24 Stabilized by π-π interactions and C-H⋯O hydrogen bonds; sulfinyl group enhances polarity
Ethyl 2-(piperidin-4-yl)acetate Ethyl ester, piperidine C₉H₁₇NO₂ 171.24 High bioavailability (0.55 score); logP = 0.93; used in drug discovery for CNS permeability
2-Iodo-N-(prop-2-yn-1-yl)acetamide Acetamide, propargylamine, iodo C₅H₆INO 223.01 Low-yield synthesis (5%); iodo substitution complicates reactivity compared to esters

Physicochemical and Bioavailability Properties

  • Lipophilicity: this compound (estimated logP ~1.2) is less lipophilic than Ethyl 2-(piperidin-4-yl)acetate (logP = 0.93) due to the polar propargylamine group .

Key Research Findings

Cyclization Efficiency : The target compound outperforms iodoacetamides () in cyclization reactions, achieving near-quantitative yields under microwave conditions .

Diastereomeric Control : Compound 21 (dr 7:3) and related tetrahydropyridines () highlight challenges in stereochemical outcomes, unlike the more stereospecific imidazolidine-diones .

Crystal Engineering : Sulfinyl and bromo substituents in benzofuran derivatives () enable robust crystal packing, a feature absent in the target compound due to its flexible propargylamine chain .

Preparation Methods

Synthesis of Activated Glycine Intermediate

Glycine is first protected as its ethyl ester to prevent undesired side reactions at the carboxyl group. The amino group is then activated via formation of a mixed anhydride or N-hydroxysuccinimide (NHS) ester. For example, ethyl 2-aminoacetate reacts with NHS in the presence of EDCl and 4-dimethylaminopyridine (DMAP) to generate the NHS-activated intermediate.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂)

  • Catalysts: EDCl (1.1 equiv), DMAP (0.1 equiv)

  • Temperature: 0°C to room temperature, 3–12 hours

  • Yield: 70–75% for NHS ester formation

Propargylamine Coupling

The activated glycine derivative is treated with propargylamine under inert conditions. In a representative procedure, the NHS ester of ethyl glycinate reacts with propargylamine in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base, yielding the target compound after purification via column chromatography.

Optimization Insights :

  • Excess propargylamine (2–3 equiv) ensures complete conversion.

  • Polar aprotic solvents (e.g., DMF) improve solubility but may require longer reaction times.

  • Yield: 86–91%

Direct Alkylation of Ethyl Glycinate with Propargyl Bromide

Monoalkylation of primary amines poses challenges due to competing dialkylation. However, controlled conditions enable selective substitution of ethyl glycinate’s amino group with propargyl bromide.

Reaction Mechanism and Conditions

In anhydrous tetrahydrofuran (THF), ethyl glycinate reacts with propargyl bromide in the presence of a mild base (e.g., potassium carbonate). The base deprotonates the amine, enhancing nucleophilicity for an SN2 attack on the propargyl bromide.

Key Parameters :

  • Molar Ratio: 1:1.2 (ethyl glycinate : propargyl bromide)

  • Solvent: THF or acetonitrile

  • Temperature: Reflux (60–80°C), 6–12 hours

  • Yield: 45–55%

Challenges and Mitigation

  • Dialkylation : Limited by using a slight excess of ethyl glycinate.

  • Byproduct Formation : Hydrolysis of propargyl bromide to propargyl alcohol is minimized by maintaining anhydrous conditions.

Hydrogenolytic Deprotection of Benzyl-Protected Intermediates

This two-step approach, adapted from benzylamine deprotection strategies, ensures selective monoalkylation.

Synthesis of Benzyl-Protected Precursor

Ethyl 2-(benzylamino)acetate is alkylated with propargyl bromide under basic conditions, forming ethyl 2-(benzyl(prop-2-yn-1-yl)amino)acetate .

Reaction Setup :

  • Base: Sodium hydride (NaH) in THF

  • Temperature: 0°C to room temperature, 12 hours

  • Yield: 60–65%

Catalytic Hydrogenolysis

The benzyl group is removed via hydrogenolysis using palladium on carbon (Pd/C) and ammonium formate as a hydrogen donor.

Conditions :

  • Catalyst: 10% Pd/C

  • Hydrogen Source: Ammonium formate (5 equiv)

  • Solvent: Ethanol/acetic acid (10:1 v/v)

  • Temperature: 80°C, 3 hours

  • Yield: 94%

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
Carbodiimide CouplingEDCl, DMAP, PropargylamineCH₂Cl₂, RT, 12h86–91High yield, mild conditionsRequires activated intermediate
Direct AlkylationPropargyl bromide, K₂CO₃THF, reflux, 12h45–55Simple setupLow yield, dialkylation risk
HydrogenolysisPd/C, NH₄HCO₂Ethanol/HOAc, 80°C, 3h94High selectivityMulti-step synthesis

Mechanistic Considerations in Propargylamine Reactions

The propargyl group’s sp-hybridized carbon introduces electronic and steric effects that influence reaction kinetics. In carbodiimide-mediated couplings, the alkyne’s electron-withdrawing nature enhances the electrophilicity of the activated carbonyl, accelerating amine attack. Conversely, direct alkylation suffers from steric hindrance, necessitating elevated temperatures.

Scalability and Industrial Feasibility

The carbodiimide method offers the best balance of yield and scalability, though EDCl’s cost may be prohibitive for large-scale production. Hydrogenolysis, while efficient, requires handling of flammable hydrogen gas, complicating industrial adaptation.

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